molecular formula C18H25FN2O2 B2402588 N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE CAS No. 1421467-64-2

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE

Cat. No.: B2402588
CAS No.: 1421467-64-2
M. Wt: 320.408
InChI Key: AGULBBVQCXSNNC-UHFFFAOYSA-N
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Description

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE is a synthetic organic compound characterized by the presence of a fluorophenyl group, a piperidinone ring, and an isobutyramide moiety

Scientific Research Applications

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties.

    Biological Studies: The compound may serve as a tool for studying biological processes and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE typically involves multiple steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Isobutyramide Moiety: The final step involves the coupling of the piperidinone intermediate with isobutyryl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the piperidinone ring to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidinone ring can modulate the compound’s overall activity. The isobutyramide moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(3-chlorophenyl)-2-(2-oxopiperidin-1-yl)propyl)isobutyramide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3-(3-methylphenyl)-2-(2-oxopiperidin-1-yl)propyl)isobutyramide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-2-METHYLPROPANAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-13(2)18(23)20-12-16(21-9-4-3-8-17(21)22)11-14-6-5-7-15(19)10-14/h5-7,10,13,16H,3-4,8-9,11-12H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGULBBVQCXSNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(CC1=CC(=CC=C1)F)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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